molecular formula C11H20N4O5S2 B12586791 L-Alanyl-L-cysteinylglycyl-L-cysteine CAS No. 644994-65-0

L-Alanyl-L-cysteinylglycyl-L-cysteine

Cat. No.: B12586791
CAS No.: 644994-65-0
M. Wt: 352.4 g/mol
InChI Key: FODWPTGZPBWKOJ-ACZMJKKPSA-N
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Description

L-Alanyl-L-cysteinylglycyl-L-cysteine is a tetrapeptide composed of four amino acids: L-alanine, L-cysteine, glycine, and another L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-cysteinylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genetically engineered microorganisms, such as Escherichia coli, are used to produce the peptide. The microorganisms are cultured in bioreactors, and the peptide is extracted and purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-cysteinylglycyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.

    Reduction: DTT or β-mercaptoethanol in a buffered solution.

    Substitution: Various acylating or alkylating agents under mild conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-cysteinylglycyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.

    Medicine: Explored for potential therapeutic applications, including antioxidant properties and as a precursor for glutathione synthesis.

    Industry: Utilized in the development of peptide-based materials and as a component in cell culture media.

Mechanism of Action

The mechanism of action of L-Alanyl-L-cysteinylglycyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The thiol groups in the cysteine residues can interact with reactive oxygen species (ROS), providing antioxidant effects. Additionally, the peptide can serve as a substrate for enzymes involved in glutathione synthesis, contributing to cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-cysteine: A dipeptide with similar antioxidant properties but lacks the additional glycine and cysteine residues.

    L-Alanyl-L-glutamine: Another dipeptide used in clinical nutrition with different functional properties.

    Glycyl-L-cysteine: A dipeptide that also contains cysteine but with different structural and functional characteristics.

Uniqueness

L-Alanyl-L-cysteinylglycyl-L-cysteine is unique due to its tetrapeptide structure, which provides multiple sites for disulfide bond formation and potential interactions with biological molecules. This complexity allows for diverse applications in research and industry, distinguishing it from simpler dipeptides.

Properties

CAS No.

644994-65-0

Molecular Formula

C11H20N4O5S2

Molecular Weight

352.4 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C11H20N4O5S2/c1-5(12)9(17)15-6(3-21)10(18)13-2-8(16)14-7(4-22)11(19)20/h5-7,21-22H,2-4,12H2,1H3,(H,13,18)(H,14,16)(H,15,17)(H,19,20)/t5-,6-,7-/m0/s1

InChI Key

FODWPTGZPBWKOJ-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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